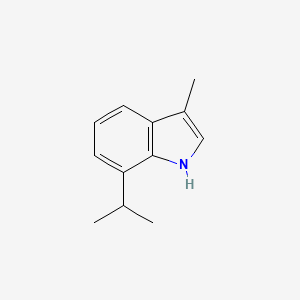![molecular formula C6H7ClN4 B11916784 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole and a pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine, leading to the formation of the pyrazolopyridine core . Another widely used strategy involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often employ these synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is unique due to its specific ring structure and functional groups. Similar compounds include:
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
1H-Pyrrolo[2,3-b]pyridine: Another related compound with a pyrrole ring fused to a pyridine ring.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C6H7ClN4 |
|---|---|
Molecular Weight |
170.60 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-1-2-8-6-4(5)3-9-10-6;/h1-3H,(H3,7,8,9,10);1H |
InChI Key |
HTLUBRHKLROCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1N)C=NN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)







![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11916775.png)


![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)
